ethyl N-hydroxy-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-hydroxy-N-methylcarbamate is a chemical compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and chemical intermediates
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-hydroxy-N-methylcarbamate can be synthesized through various methods. One common method involves the reaction of methylamine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
CH3NH2+C2H5OCOCl→CH3NHCOOC2H5+HCl
Another method involves the reaction of ethyl carbamate with hydroxylamine under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-hydroxy-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various carbamate derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl N-hydroxy-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-hydroxy-N-methylcarbamate involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Ethyl N-hydroxy-N-methylcarbamate can be compared with other similar compounds such as:
- Methyl carbamate
- Ethyl carbamate
- N-methyl carbamate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its hydroxyl group allows for additional hydrogen bonding and interactions, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it an important intermediate in the synthesis of various chemicals and a subject of ongoing research in chemistry, biology, and medicine.
Properties
CAS No. |
3016-84-0 |
---|---|
Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
ethyl N-hydroxy-N-methylcarbamate |
InChI |
InChI=1S/C4H9NO3/c1-3-8-4(6)5(2)7/h7H,3H2,1-2H3 |
InChI Key |
YRTBSGQZNKFMGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.